molecular formula C8H11N5O5S B1681479 Satranidazole CAS No. 56302-13-7

Satranidazole

货号 B1681479
CAS 编号: 56302-13-7
分子量: 289.27 g/mol
InChI 键: FNSHYEAUAUHIMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Satranidazole is a medicine that contains satranidazole as an active ingredient. It is used to treat infections of the liver, stomach, intestines, vagina, skin, lungs, brain, and heart caused by bacteria and parasites. It can also be used to prevent infections that occur after surgeries .


Synthesis Analysis

Satranidazole is a 5-nitroimidazole compound substituted in position number two and chemically designated by 1-methylsulfonyl-3- (1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone . The drug was analyzed in three different methods by using various solvents where satranidazole showed different absorbance maxima and sharp peaks in the first order derivative spectra .


Molecular Structure Analysis

Satranidazole has a molecular formula of CHNOS. Its average mass is 289.268 Da and its monoisotopic mass is 289.048096 Da .


Chemical Reactions Analysis

Satranidazole was analyzed in three different methods using various solvents, where it showed different absorbance maxima and sharp peaks in the first order derivative spectra .


Physical And Chemical Properties Analysis

Satranidazole is a class II drug as per the biopharmaceutical classification system, having poor aqueous solubility .

作用机制

Target of Action

Satranidazole is a novel nitroimidazole that primarily targets DNA . It is used to treat infections caused by bacteria and parasites .

Mode of Action

Satranidazole interacts with its target, DNA, by causing extensive damage characterized by helix destabilization and strand breakage . This damage is achieved through the reduction of the nitro group in the imidazole ring of the compound .

Biochemical Pathways

The primary biochemical pathway affected by Satranidazole is the DNA replication process. By causing physical damage to DNA, it disrupts the normal replication process, thereby inhibiting the growth and proliferation of bacteria and parasites .

Pharmacokinetics

It is known that the drug’s relatively high redox potential may make it more resistant to inactivation by oxygen . This suggests that Satranidazole may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.

Result of Action

The result of Satranidazole’s action is the effective killing of bacteria and parasites that cause infections. By damaging their DNA, Satranidazole prevents these organisms from replicating and growing, thereby helping to clear the infection .

Action Environment

Environmental factors can influence the action of Satranidazole. For instance, the presence of oxygen can affect the drug’s redox potential and thus its resistance to inactivation . Additionally, the drug’s effectiveness can be influenced by factors such as the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the bacteria or parasites being targeted.

安全和危害

Satranidazole shows side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea. These are usually mild and subside with time. Consult your doctor if these symptoms persist for a long time . It is not recommended for use if you have a known allergy to ofloxacin, fluoroquinolones, satranidazole, or any other ingredients present in this medicine .

未来方向

The strategy of response surface can be a successful tool for improving the prepared satranidazole pellets which can be an appropriate replacement of the regular one . In the future, it may find therapeutic applications for many more indications .

属性

IUPAC Name

1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSHYEAUAUHIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204840
Record name Satranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Satranidazole

CAS RN

56302-13-7
Record name Satranidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56302-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Satranidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Satranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SATRANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Satranidazole
Reactant of Route 2
Reactant of Route 2
Satranidazole
Reactant of Route 3
Reactant of Route 3
Satranidazole
Reactant of Route 4
Reactant of Route 4
Satranidazole
Reactant of Route 5
Satranidazole
Reactant of Route 6
Satranidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。